molecular formula C17H19NO4 B12894973 5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 948294-01-7

5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B12894973
CAS No.: 948294-01-7
M. Wt: 301.34 g/mol
InChI Key: QLQJKXBWVDQNIG-UHFFFAOYSA-N
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Description

5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is a heterocyclic organic compound with the molecular formula C17H19NO4. It is known for its applications in proteomics research and is often used in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 5,8-dimethylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

CAS No.

948294-01-7

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

diethyl 5,8-dimethylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-10(3)7-8-11(4)14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3

InChI Key

QLQJKXBWVDQNIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)C)C

Origin of Product

United States

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